2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
CAS No.: 842140-31-2
Cat. No.: VC1992627
Molecular Formula: C10H10BrCl
Molecular Weight: 245.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842140-31-2 |
|---|---|
| Molecular Formula | C10H10BrCl |
| Molecular Weight | 245.54 g/mol |
| IUPAC Name | 4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene |
| Standard InChI | InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 |
| Standard InChI Key | TUSNQPVRYWLEII-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |
Introduction
Physical and Chemical Properties
Structural Information and Identifiers
The compound features a distinct halogenated structure that contributes to its chemical behavior and applications. The following table summarizes its key identifiers:
| Property | Value |
|---|---|
| CAS Number | 842140-31-2 |
| Molecular Formula | C₁₀H₁₀BrCl |
| Molecular Weight | 245.54 g/mol |
| IUPAC Name | 4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene |
| InChI | InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 |
| InChI Key | TUSNQPVRYWLEII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CC(=C)Br)Cl |
Chemical Reactivity
The compound's chemical behavior is primarily dictated by its functional groups:
-
The terminal bromoalkene moiety serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions
-
The aromatic ring with chlorine and methyl substituents influences the electronic properties and reactivity patterns
-
The presence of halogen atoms enhances the compound's stability while also providing sites for further chemical transformations
Synthesis Methods
Synthetic Routes
The synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene typically follows a multi-step approach:
-
Preparation of Starting Material: The synthesis begins with the preparation of 4-chloro-3-methylphenylacetylene as a precursor.
-
Bromination Reaction: The phenylacetylene undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom.
-
Hydroboration-Oxidation: The brominated intermediate is subjected to hydroboration-oxidation to convert the alkyne to an alkene, resulting in the formation of the target compound.
Alternative synthetic approaches may involve Wittig reactions or other alkene-forming reactions depending on the starting materials and desired reaction conditions.
Industrial Production Methods
For larger-scale production, more efficient methods are employed:
-
Continuous Flow Processes: These allow for better control over reaction parameters and higher yields compared to batch processes.
-
Catalytic Methods: The use of specific catalysts can enhance reaction efficiency and reduce side products.
-
Optimization Techniques: Carefully controlled temperature, pressure, and solvent conditions maximize yield and purity .
Applications and Uses
Research Applications
2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene serves diverse functions in scientific research:
-
Synthetic Intermediate: It functions as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development .
-
Chemical Probe: The compound can be used to study reaction mechanisms and structural-activity relationships in organic chemistry .
-
Material Science: It contributes to the development of specialty chemicals and materials with specific properties, such as flame retardants and functionalized polymers.
Comparative Analysis
Related Compounds
Understanding 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene in context requires comparison with structurally similar compounds:
Unique Characteristics
Several features distinguish 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene from its structural analogs:
-
The presence of both chlorine and bromine atoms contributes to its distinct reactivity profile
-
The meta-position of the methyl group on the phenyl ring influences the electronic distribution
-
The combination of halogen substituents and the methyl group creates a unique spatial arrangement that affects its binding interactions with biological targets
Current Research Trends
Current scientific investigations involving 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene encompass several areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume